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molecular formula C11H11ClNNaO4 B8473711 Salclobuzate sodium CAS No. 387825-07-2

Salclobuzate sodium

Cat. No. B8473711
M. Wt: 279.65 g/mol
InChI Key: UQFYDAAKCZKDHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227033B2

Procedure details

A 22L, five neck round bottom flask, was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Reagent acetone (13000 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (500.0 g, 1.94 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was pumped through a warm pressure filter dressed with Whatman #1 paper into a clean 22 L reactor. The clear yellow filtrate was heated to 50° C. while stirring. Sodium hydroxide solution (50% aqueous; 155 g, 1.94 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (60° C.) for 2.5 hours and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and dried in a vacuum oven at 50° C. for 24 hours to give 527.3 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. Using acetone in the final stage of the synthesis always resulted in the production of the anhydrous crystalline form. The yield was 97.2%.
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
13000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[OH-].[Na+:19]>CC(C)=O>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[Na+:19] |f:1.2,4.5|

Inputs

Step One
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
155 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)NCCCC(=O)O)C=C1)O
Name
Quantity
13000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
The following reaction
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dressed with Whatman #1 paper into a clean 22 L reactor
TEMPERATURE
Type
TEMPERATURE
Details
The clear yellow filtrate was heated to 50° C.
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining vigorous agitation
ADDITION
Type
ADDITION
Details
After the base addition
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (60° C.) for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to ambient temperature
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum filtration through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NCCCC(=O)[O-])C=C1)O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 527.3 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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